molecular formula C21H20Br3N3O3 B11561142 N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide

N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11561142
M. Wt: 602.1 g/mol
InChI Key: SCEACBCLRBKHOU-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes multiple bromine atoms, a methyl group, and an indole moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Hydrazide Formation: The hydrazide group is introduced by reacting the appropriate acid chloride with hydrazine or its derivatives.

    Final Coupling: The final step involves coupling the indole derivative with the brominated phenoxyacetohydrazide under suitable conditions, often using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups or the brominated positions.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with indole moieties are often studied for their potential as enzyme inhibitors or receptor ligands. The presence of multiple bromine atoms may enhance its binding affinity to biological targets.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding to protein active sites, while the bromine atoms may enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(3Z)-5-chloro-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dichloro-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide
  • **N’-[(3Z)-5-iodo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-diiodo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide

Uniqueness

The uniqueness of N’-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide lies in its specific substitution pattern and the presence of multiple bromine atoms, which may confer distinct chemical and biological properties compared to its chloro or iodo analogs.

Properties

Molecular Formula

C21H20Br3N3O3

Molecular Weight

602.1 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-(2,4-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H20Br3N3O3/c1-9(2)13-7-15(23)11(4)17(24)20(13)30-8-16(28)26-27-19-14-6-12(22)5-10(3)18(14)25-21(19)29/h5-7,9,25,29H,8H2,1-4H3

InChI Key

SCEACBCLRBKHOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)COC3=C(C(=C(C=C3C(C)C)Br)C)Br)O)Br

Origin of Product

United States

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